molecular formula C7H8F5NO B2523318 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one CAS No. 2445784-75-6

3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Cat. No. B2523318
CAS RN: 2445784-75-6
M. Wt: 217.139
InChI Key: DCLKQCPGHPZWEA-UHFFFAOYSA-N
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Description

The compound "3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one" is a fluorinated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom, bonded to a carbonyl group. The presence of the pentafluoroethyl group suggests that this compound may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of fluorinated piperidines can be achieved through various methods. One approach involves the ring expansion of prolinols, which are derivatives of the amino acid L-proline. For example, 3-substituted 2-(trifluoromethyl)piperidines were synthesized by ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline via an aziridinium intermediate. The ring opening of the aziridinium intermediate by different nucleophiles is regio- and diastereoselective . Although the specific synthesis of "3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidinone derivatives can be studied using techniques such as X-ray crystallography and spectroscopic methods. For instance, a novel piperidinone derivative was synthesized and its crystal structure was determined by X-ray crystallography. The study also included density functional theory (DFT) calculations to analyze the molecular geometry and other properties . Similarly, the molecular structure of "3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one" could be elucidated using these techniques to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

Piperidinones can undergo various chemical reactions due to the presence of the reactive carbonyl group. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . This demonstrates the reactivity of piperidine derivatives in the presence of suitable reagents. The chemical reactivity of "3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one" could be explored in a similar manner to synthesize novel compounds or to study its potential as a synthetic intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinones are influenced by their substituents. For instance, halogenated piperidines have been synthesized and their log P values, a measure of lipophilicity, were estimated using HPLC analysis. The effects of various substituents on the binding affinity to biological receptors were also examined . The presence of the pentafluoroethyl group in "3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one" would likely affect its physical properties such as solubility, boiling point, and stability, as well as its chemical properties including reactivity and biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches to Fluorinated N-Heterocycles : A study by García-Vázquez et al. (2021) discusses a palladium-catalyzed [4 + 2] annulation approach for the synthesis of fluorinated N-heterocycles, including piperidines. This method highlights the utility of fluorinated building blocks in accessing complex fluorinated structures with high diastereocontrol, which could be relevant for the synthesis of compounds similar to 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one (García-Vázquez et al., 2021).

Stereoselective Synthesis : Rioton et al. (2015) demonstrated the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, showcasing a method that could potentially be adapted for the synthesis of various substituted piperidines, including those with pentafluoroethyl groups (Rioton et al., 2015).

Applications in Scientific Research

Ionic Liquids and Solvent Properties : Lee (2011) explored the solvent properties of piperidinium ionic liquids, highlighting the influence of alkyl-chain length and functional groups on polarity and solvent characteristics. This research underlines the potential for derivatives of piperidinones, such as 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one, in developing new ionic liquids with tailored properties for specific applications (Lee, 2011).

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-2-1-3-13-5(4)14/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLKQCPGHPZWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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